2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride
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Overview
Description
2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using appropriate alkylating agents.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-methyl-piperidin-1-yl)-propan-1-ol: A similar compound with a different substitution pattern on the piperidine ring.
1-(Piperidin-1-yl)propan-2-ol: Another related compound with a similar structure but different functional groups.
2-piperidin-4-ylpropan-2-ol: A compound with a similar piperidine ring but different substituents.
Uniqueness
2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt
Properties
Molecular Formula |
C9H20ClNO |
---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
2-methyl-1-piperidin-3-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11)6-8-4-3-5-10-7-8;/h8,10-11H,3-7H2,1-2H3;1H |
InChI Key |
UAHMOQNORYGDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCNC1)O.Cl |
Origin of Product |
United States |
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